1.3,6,8-Tetrabromopyrene (TBP) is a brominated organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) specifically derived from pyrene []. While TBP itself has not been extensively studied for its own properties, its research applications primarily lie in its ability to mimic other PAHs, particularly 1-hydroxypyrene (1-OHP), a biomarker for human exposure to carcinogenic PAHs [].
TBP serves as a surrogate for 1-OHP in studies investigating human exposure to PAHs. Due to its similar chemical structure and behavior, TBP can be readily detected in biological samples like urine and feces, indirectly reflecting 1-OHP levels and PAH exposure [, ]. This approach simplifies analysis as 1-OHP itself is prone to degradation and challenging to measure directly.
TBP is employed in the development of luminescent metal-organic frameworks (MOFs). These MOFs exhibit near-infrared (NIR) luminescence, making them potentially useful for monitoring 1-OHP in biological samples []. The luminescent properties of TBP within the MOF structure allow for sensitive detection of 1-OHP, potentially contributing to improved PAH exposure assessment methods.
1,3,6,8-Tetrabromopyrene is a polybrominated aromatic hydrocarbon with the chemical formula . It is derived from pyrene through bromination, resulting in a compound that exhibits significant thermal and photochemical stability. The structure consists of a pyrene backbone with four bromine atoms substituted at the 1, 3, 6, and 8 positions. This configuration contributes to its unique properties, including its solubility characteristics and fluorescence behavior .
Due to the limited research on 1,3,6,8-Tetrabromopyrene, its mechanism of action in any biological system is unknown.
Research indicates that 1,3,6,8-Tetrabromopyrene possesses notable biological activities. It has been studied for its potential toxicity and environmental impact as a persistent organic pollutant. Its bioaccumulation in aquatic organisms raises concerns regarding its effects on ecosystems. Additionally, some studies suggest that it may exhibit anti-cancer properties due to its ability to interact with cellular mechanisms .
1,3,6,8-Tetrabromopyrene can be synthesized through several methods:
The applications of 1,3,6,8-Tetrabromopyrene are diverse:
Interaction studies involving 1,3,6,8-Tetrabromopyrene focus on its reactivity with various organic compounds. For example:
Several compounds share structural similarities with 1,3,6,8-Tetrabromopyrene. Here are notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Pyrene | Parent compound; lacks bromination | |
1-Bromopyrene | Monobrominated; less hydrophobic | |
1,3-Dibromopyrene | Dibrominated; different reactivity profile | |
Decabromodiphenyl ether | Highly brominated; used as a flame retardant |
Uniqueness of 1,3,6,8-Tetrabromopyrene:
The synthesis of 1,3,6,8-tetrabromopyrene begins with the bromination of pyrene via electrophilic aromatic substitution (EAS). A stoichiometric ratio of 4:1 bromine-to-pyrene is critical for complete substitution at the 1,3,6,8 positions. Excess bromine ensures full conversion, while insufficient bromine leads to mixtures of mono-, di-, or tri-brominated byproducts. Industrial protocols often employ sodium chlorate (NaClO3) to regenerate bromine from hydrogen bromide (HBr), maintaining a continuous bromine supply and reducing raw material costs. For example, a reaction using 200 parts pyrene and 420 parts bromine achieves 91% yield under optimized conditions.
Table 1: Bromination Conditions for 1,3,6,8-Tetrabromopyrene Synthesis
Parameter | Example 1a | Example 5 |
---|---|---|
Pyrene (g) | 200 | 220 |
Br₂ (g) | 420 | 370 |
NaClO₃ (g) | 84 | 84 |
Reaction Temp (°C) | 45–55 | 45–55 |
Final Temp (°C) | 85–95 | 85–95 |
Yield (%) | 91 | 89 |
Regioselectivity in bromination is governed by solvent polarity and reaction temperature. Nitrobenzene and chlorosulfonic acid are preferred solvents due to their ability to stabilize the bromonium ion intermediate, directing substitution to the electron-rich 1,3,6,8 positions. Lower temperatures (40–65°C) favor kinetic control, minimizing side reactions, while higher temperatures (70–130°C) drive thermodynamic control for complete bromination. For instance, bromination in nitrobenzene at 120°C for 12 hours achieves 96% yield of 1,3,6,8-tetrabromopyrene.
Scalable production faces challenges such as bromine handling and waste management. Continuous bromine regeneration systems using NaClO3 mitigate bromine loss, while sodium sulfite (Na₂SO₃) quenches excess bromine, converting it to HBr for reuse. Isolation techniques involve filtration followed by ammonia washes (pH 9–10) to remove residual HBr, yielding 83–85% purity. Industrial reactors optimize suspension density (pyrene-to-water ratio of 1:1.5–1.7) to prevent agglomeration and ensure efficient stirring.
The tetrafunctional reactivity of 1,3,6,8-tetrabromopyrene facilitates the synthesis of star-shaped derivatives with tunable emission properties. For instance, 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene exhibits deep blue emission (CIE coordinates: $$x = 0.15$$, $$y = 0.18$$) in solution-processed OLEDs, achieving a maximum brightness of >5000 cd/m² and external quantum efficiency of 2.56 cd/A [1]. Similarly, fluorene-substituted derivatives demonstrate narrow electroluminescent spectra with Commission Internationale de l’Éclairage (CIE) $$y$$-values <0.20, meeting stringent blue emission standards for displays [3]. Structural symmetry and peripheral substituents critically influence aggregation-induced emission (AIE) behavior, with bulky groups like diarylamines suppressing excimer formation while enhancing morphological stability [3] [9].
Table 1: Performance metrics of pyrene-based OLEDs
Derivative | Emission Color | Max Brightness (cd/m²) | Efficiency (cd/A) | CIE Coordinates |
---|---|---|---|---|
Tetrakis(butoxyphenyl) | Deep Blue | 5000 | 2.56 | (0.15, 0.18) |
Fluorene-substituted | Blue | 3200 | 3.10 | (0.16, 0.12) |
Excimer formation in pyrene derivatives, characterized by a redshifted broad emission band ($$ \lambda{\text{em}} > 500 \, \text{nm} $$), arises from intermolecular $$ \pi $$-stacking in crystalline or aggregated states [6]. Time-resolved spectroscopy reveals a two-stage excimer formation process in crystalline pyrene nanoparticles: initial exciton delocalization ($$<1 \, \text{ps}$$) followed by structural relaxation ($$10–100 \, \text{ps}$$) [6]. Ambipolar transport in fluorene-substituted derivatives achieves balanced hole and electron mobilities ($$ \muh \approx 10^{-3} \, \text{cm}^2/\text{V·s} $$, $$ \mu_e \approx 10^{-2} \, \text{cm}^2/\text{V·s} $$), enabling simplified two-layer OLED architectures without additional transport layers [3].
Enhancing device efficiency involves optimizing substituent electronic effects. Electron-donating groups (e.g., alkoxy chains) lower ionization potentials, improving hole injection, while electron-withdrawing moieties (e.g., carbonyls) facilitate electron transport [9]. For example, asymmetric derivatives with formyl and piperidyl groups exhibit solvatochromic fluorescence ($$ \Phi_{\text{FL}} = 0.50–0.94 $$), enabling environmentally responsive emissive layers [9]. Device lifetime improvements correlate with reduced excimer formation, achieved through steric hindrance from branched alkyl chains [1] [3].
1,3,6,8-Tetrabromopyrene-derived tetratopic ligands, such as 1,3,6,8-tetrakis(4-carboxyphenyl)pyrene (H$$4$$TBAPy), form lanthanide-based MOFs with dual-function fluorescence sensing. Europium(III)-TBAPy MOFs detect trace water ($$0.05–0.2\% \, \text{v/v}$$) via luminescence quenching and vitamins (B$$2$$, B$$6$$) through Förster resonance energy transfer (FRET) [4]. The rigid pyrene core enhances $$ \pi $$-electron conjugation, yielding MOFs with high quantum yields ($$ \Phi{\text{PL}} > 40\% $$) and photostability [4].
Py-COFs’ covalent networks mitigate electrode pulverization, maintaining >95% crystallinity after 1000 charge-discharge cycles [5]. In contrast, amorphous carbon hosts suffer rapid capacity fade due to polysulfide shuttling. Quasi-elastic neutron scattering (QENS) data confirm enhanced Li$$^+$$ mobility in COF pores ($$ \tau_{\text{diffusion}} = 1.2 \, \text{ns} $$) compared to bulk electrolytes ($$ \tau = 3.8 \, \text{ns} $$) [5].
Ni-catalyzed Yamamoto coupling of 1,3,6,8-tetrabromopyrene with aryl dibromides yields microporous polymers ($$ V{\text{pore}} = 0.34–0.67 \, \text{cm}^3/\text{g} $$) [8]. These networks exhibit tunable bandgaps ($$ Eg = 2.1–3.0 \, \text{eV} $$) depending on comonomer electron affinity, enabling applications in photocatalysis and gas separation [8] [2].
Asymmetric 1,3,6,8-tetrasubstituted pyrenes with donor (piperidyl) and acceptor (formyl) groups exhibit intramolecular charge transfer (ICT) characterized by redshifted absorption ($$ \Delta \lambda = 80 \, \text{nm} $$) and solvatochromic emission [9]. In photovoltaic devices, such systems achieve incident photon-to-current efficiencies (IPCE) >12% due to prolonged exciton diffusion lengths ($$ L_D = 15–20 \, \text{nm} $$) [9].
Conjugated microporous polymers (CMPs) incorporating pyrene-4,5,9,10-tetraone (PT) units demonstrate pseudocapacitive behavior with specific capacitances up to $$400 \, \text{F/g} $$ at $$10 \, \text{A/g} $$ [7]. The quinoid structure of PT enables reversible two-electron redox reactions ($$ E_{1/2} = -0.25 \, \text{V vs. Ag/AgCl} $$), crucial for high-rate supercapacitors [7].
Irritant